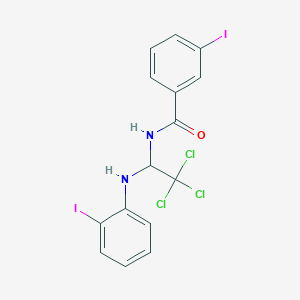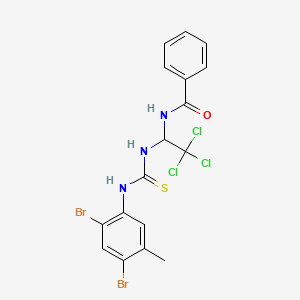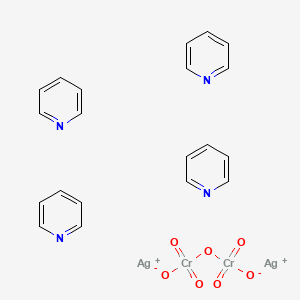
1-Butoxy-4-(2-nitro-vinyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-4-(2-nitro-vinyl)-benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a butoxy group attached to a benzene ring, which is further substituted with a nitro-vinyl group
Méthodes De Préparation
The synthesis of 1-Butoxy-4-(2-nitro-vinyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzaldehyde and nitromethane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Synthetic Route: The key step involves the condensation of 4-butoxybenzaldehyde with nitromethane in the presence of a base to form the nitroalkene product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-Butoxy-4-(2-nitro-vinyl)-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro-vinyl group can be reduced to an alkyl group using reagents such as lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and acids for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, alkyl derivatives, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-Butoxy-4-(2-nitro-vinyl)-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butoxy-4-(2-nitro-vinyl)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the butoxy group may influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
1-Butoxy-4-(2-nitro-vinyl)-benzene can be compared with other nitroalkenes and substituted benzene derivatives:
Similar Compounds: Examples include 1-butoxy-4-nitrobenzene and 1-butoxy-4-(2-nitro-ethyl)-benzene.
Uniqueness: The presence of both the butoxy and nitro-vinyl groups in this compound gives it unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
Propriétés
Numéro CAS |
115514-08-4 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-butoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H15NO3/c1-2-3-10-16-12-6-4-11(5-7-12)8-9-13(14)15/h4-9H,2-3,10H2,1H3 |
Clé InChI |
FYILCDGTZXDKGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)



![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)


![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972047.png)
![isobutyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972053.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11972065.png)
